molecular formula C17H17N3O B1294819 4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile CAS No. 5342-96-1

4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile

Cat. No.: B1294819
CAS No.: 5342-96-1
M. Wt: 279.34 g/mol
InChI Key: CJSOIFOTLJQHEY-UHFFFAOYSA-N
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Description

4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile is an organic compound with the molecular formula C17H17N3O. It is a white to light yellow crystalline solid that has been extensively studied for its various properties and applications in scientific research and industry. This compound is primarily used in the field of organic synthesis and serves as an intermediate for the preparation of biologically active organic compounds .

Preparation Methods

The synthesis of 4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile involves several steps:

    Reaction of Benzoyl Chloride with Heptanediamine: Benzoyl chloride reacts with heptanediamine in an organic solvent to generate an amide derivative of heptanediamine.

    Reaction with Cyanoethyl Chloride: Under basic conditions, the amide derivative of heptanediamine is reacted with cyanoethyl chloride to produce this compound.

    Purification: The product is purified by crystallization, filtration, and washing to obtain the target compound.

Chemical Reactions Analysis

4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile undergoes various types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and bases. The conditions vary depending on the desired reaction.

    Major Products: The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile has a wide range of applications in scientific research and industry:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

    Biology: It has been used as a probe for studying molecular recognition and biological systems.

    Medicine: This compound is involved in the preparation of biologically active organic compounds, such as anti-inflammatory drugs and anti-cancer drugs.

    Industry: It serves as an intermediate for materials and is used in the synthesis of important intermediates in the drug synthesis process.

Mechanism of Action

The mechanism of action of 4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile involves its interaction with molecular targets and pathways. The specific pathways and targets depend on the context of its use, such as in drug synthesis or as a probe in biological studies. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile can be compared with other similar compounds:

    Similar Compounds: Compounds such as 4-benzoyl-4-(2-cyanoethyl)pimelonitrile and 4-(2-cyanoethyl)-4-phenylcarbonyl-heptanedinitrile share structural similarities.

    Uniqueness: The uniqueness of this compound lies in its specific applications and the properties it imparts to the synthesized products.

Properties

IUPAC Name

4-benzoyl-4-(2-cyanoethyl)heptanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c18-12-4-9-17(10-5-13-19,11-6-14-20)16(21)15-7-2-1-3-8-15/h1-3,7-8H,4-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSOIFOTLJQHEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(CCC#N)(CCC#N)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201586
Record name Heptanedinitrile, 4-benzoyl-4-(2-cyanoethyl)- (6CI,9CI)
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Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5342-96-1
Record name 4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005342961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenacylidynetripropionitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405546
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenacylidynetripropionitrile
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3685
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Heptanedinitrile, 4-benzoyl-4-(2-cyanoethyl)- (6CI,9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-TRIS(2-CYANOETHYL)ACETOPHENONE
Source European Chemicals Agency (ECHA)
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Record name 4-BENZOYL-4-(2-CYANOETHYL)HEPTANEDINITRILE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula of the compound, which is C17H17N3O []. Using this information, the molecular weight can be calculated as approximately 279.34 g/mol.

Q2: What interesting structural features were observed in the crystal structure of this compound?

A2: The research paper highlights that the crystal structure of this compound contains two molecules in the asymmetric unit with slight conformational differences []. Interestingly, all bonds between the methylenic carbon atoms exhibit antiperiplanar conformations except for one, which adopts a synclinal conformation. Additionally, the carbonyl bond demonstrates a 32° twist out of the plane of the phenyl ring and a synperiplanar orientation relative to one of the methylenic carbon atoms [].

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